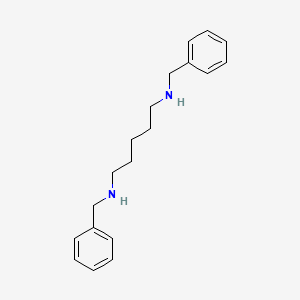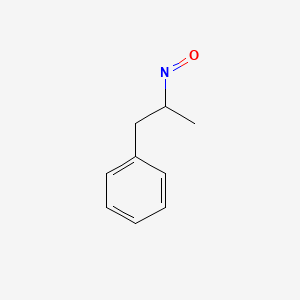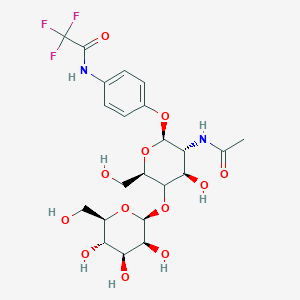
N,N'-dibenzylpentane-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dibenzylpentane-1,5-diamine is an organic compound with the molecular formula C17H22N2 It is a derivative of pentane-1,5-diamine, where both amine groups are substituted with benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylpentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
H2N-(CH2)5-NH2+2C6H5CH2Cl→C6H5CH2-NH-(CH2)5-NH-CH2C6H5+2HCl
Industrial Production Methods
Industrial production of N,N’-dibenzylpentane-1,5-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dibenzylpentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the benzyl groups to toluene, yielding pentane-1,5-diamine.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of pentane-1,5-diamine and toluene.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N,N’-dibenzylpentane-1,5-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N,N’-dibenzylpentane-1,5-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-dimethylpentane-1,5-diamine: A similar compound where the benzyl groups are replaced with methyl groups.
N,N’-dimethylethylenediamine: A shorter-chain analogue with two carbon atoms between the amine groups.
Uniqueness
N,N’-dibenzylpentane-1,5-diamine is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
41640-76-0 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N,N'-dibenzylpentane-1,5-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |
Clé InChI |
IMWDTSQNQPMQDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCCCNCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CNCCCCCNCC2=CC=CC=C2 |
Synonymes |
dibenzylcadaverine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-hydroxyethyl)phenol](/img/structure/B1219058.png)



![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)



![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)



